molecular formula C57H98O12 B568302 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate CAS No. 8013-07-8

2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

Cat. No.: B568302
CAS No.: 8013-07-8
M. Wt: 975.399
InChI Key: JJGBFZZXKPWGCW-UHFFFAOYSA-N
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Description

Soybean oil epoxide, containing 4,000 ppm monomethyl ether hydroquinone as an inhibitor, is a collection of organic compounds derived from the epoxidation of soybean oil. This compound is primarily used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . It is a yellowish viscous liquid that offers a renewable and eco-friendly alternative to traditional petroleum-based plasticizers .

Mechanism of Action

Target of Action

The primary target of soybean oil epoxide is the polyvinyl chloride (PVC) compounds . It acts as a plasticizer for PVC, enhancing its flexibility and durability .

Mode of Action

Soybean oil epoxide, also known as epoxidized soybean oil (ESO), interacts with PVC by replacing phthalates, which are traditionally used as plasticizers . The epoxide group in ESO is more reactive than the double bond, providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .

Biochemical Pathways

The epoxidation process of soybean oil (SBO) involves the Prileschajet reaction, where formic acid (FA) and hydrogen peroxide (H2O2) are selected as the oxidants and sulfuric acid (H2SO4) as the catalyst . This reaction leads to the formation of percarboxylic acid, which epoxidizes the SBO .

Result of Action

The result of the action of soybean oil epoxide is the formation of a more flexible and durable PVC product . It also reduces the need for non-renewable, petroleum-based substances in the production of plasticizers .

Action Environment

The action of soybean oil epoxide is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the rate constants and the activation energy of the reaction indicate a temperature sensitivity . Furthermore, the reaction occurs in a two-phase (oil–water) system, and the difference in solubility between reactants influences the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method to synthesize soybean oil epoxide is through the Prileschajet reaction. This involves the epoxidation of soybean oil using formic acid and hydrogen peroxide as oxidants, with sulfuric acid as a catalyst . The reaction typically occurs in a biphasic system, where the organic phase contains the soybean oil and the aqueous phase generates the percarboxylic acid in situ . The reaction conditions are optimized to ensure high conversion rates and selectivity towards the epoxide group.

Industrial Production Methods

Industrial production of soybean oil epoxide follows similar principles but on a larger scale. The process involves continuous stirring and temperature control to maintain the reaction conditions. Solid superacid catalysts, such as SO₄²⁻/ZrO₂-SiO₂, can also be used to catalyze the reaction in a solvent-free process . This method enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Soybean oil epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Soybean oil epoxide stands out due to its high availability, low cost, and favorable properties as a plasticizer and stabilizer. Its renewable nature and eco-friendly profile make it a preferred choice over petroleum-based alternatives .

Properties

IUPAC Name

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JJGBFZZXKPWGCW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901125905
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Molecular Weight

975.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS]
Record name EPOXIDIZED VEGETABLE OILS
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Boiling Point

Very high (USCG, 1999)
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Flash Point

585 °F (USCG, 1999)
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Density

1 at 68 °F (USCG, 1999)
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CAS No.

8013-07-8, 3214-50-4
Record name EPOXIDIZED VEGETABLE OILS
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Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 2
Reactant of Route 2
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 3
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2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 4
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2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 6
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

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